(1H-pyrazol-3-yl)methanamine dihydrochloride chemical properties
(1H-pyrazol-3-yl)methanamine dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of (1H-pyrazol-3-yl)methanamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-pyrazol-3-yl)methanamine dihydrochloride is a heterocyclic compound of significant interest within the fields of medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates the stable, aromatic pyrazole ring system and a reactive primary aminomethyl group. This unique combination makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with diverse pharmacological activities.[1][2] Pyrazole-containing compounds are integral to numerous approved drugs, acting as kinase inhibitors, anti-inflammatory agents, and more, which underscores the importance of understanding the fundamental properties of key intermediates like this one.[2][3][4]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of (1H-pyrazol-3-yl)methanamine dihydrochloride. The content is structured to deliver not just data, but also the underlying chemical principles and practical insights essential for its effective use in a research and development setting.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical is a thorough understanding of its identity and physical characteristics. (1H-pyrazol-3-yl)methanamine is the free base form, while the dihydrochloride is the more common salt form, offering enhanced stability and solubility in aqueous media.
Chemical Structure
The molecule consists of a pyrazole ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂). In the dihydrochloride salt, both the primary amine and one of the pyrazole ring nitrogens are protonated.
Caption: Structure of (1H-pyrazol-3-yl)methanamine dihydrochloride.
Physicochemical Data Summary
Quantitative properties are crucial for experimental design, including reaction setup and purification. The data below is compiled for the free base, (1H-pyrazol-3-yl)methanamine, as data for the dihydrochloride salt is less commonly published outside of supplier-specific documents.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃ | ChemScene[5] |
| Molecular Weight | 97.12 g/mol | ChemScene[5] |
| CAS Number | 37599-58-9 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | ChemScene[5] |
| logP (calculated) | -0.1316 | ChemScene[5] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 2 | ChemScene[5] |
| Rotatable Bonds | 1 | ChemScene[5] |
Note: The dihydrochloride salt (CAS No. 130419-48-2) will have a molecular weight of 170.04 g/mol and significantly different solubility properties, particularly in polar solvents.
Synthesis and Purification
The synthesis of 3-aminomethyl pyrazoles is well-established, typically involving the cyclocondensation of a hydrazine source with a suitable three-carbon precursor bearing a nitrile group.[6][7]
General Synthetic Approach
One of the most common and robust methods involves the reaction of hydrazine with β-ketonitriles.[7] The choice of a protected hydrazine or specific reaction conditions can influence the regioselectivity of the final product (3-amino vs. 5-amino pyrazole).[6] A subsequent reduction of a nitrile or amide intermediate is a key step to furnishing the aminomethyl group.
A plausible synthetic workflow is outlined below:
Caption: General workflow for the synthesis of (1H-pyrazol-3-yl)methanamine dihydrochloride.
Experimental Protocol: Synthesis of 1H-Pyrazole-3-carbonitrile (Intermediate)
This protocol is a representative example based on established chemical principles for pyrazole synthesis.[8][9]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-oxo-alkanenitrile (1.0 eq.) and ethanol (5-10 mL per gram of nitrile).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq.) to the stirred solution. If required, a catalytic amount of a mild acid like acetic acid can be added to facilitate the reaction.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure. The crude product may precipitate or can be extracted into an organic solvent like ethyl acetate after adding water.
-
Purification: The crude 1H-pyrazole-3-carbonitrile can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The subsequent reduction of the nitrile and salt formation are standard procedures that would follow this initial step.
Spectroscopic Characterization
Confirming the structure of the synthesized compound is paramount. Below are the expected spectroscopic signatures based on the known behavior of pyrazole and aminomethyl moieties.[10][11][12]
| Technique | Expected Features |
| ¹H NMR | - Pyrazole CH (H4, H5): Two distinct signals in the aromatic region (δ 6.0-8.0 ppm), likely appearing as doublets due to coupling with each other. The H5 proton is typically downfield from the H4 proton. - Methylene CH₂: A singlet or AB quartet around δ 4.0-4.5 ppm, shifted downfield by the adjacent pyrazole ring and the ammonium group. - Amine NH₃⁺: A broad singlet, typically between δ 8.0-9.0 ppm, which is exchangeable with D₂O. - Pyrazole NH: A very broad signal, often in the δ 12.0-14.0 ppm range, also exchangeable with D₂O. |
| ¹³C NMR | - Pyrazole C3, C5: Two signals in the range of δ 130-155 ppm. The C3 carbon, bearing the substituent, will be significantly different from C5. - Pyrazole C4: A signal further upfield, typically δ 100-110 ppm. - Methylene CH₂: A signal around δ 35-45 ppm. |
| FT-IR (KBr) | - N-H Stretch (Ammonium): Broad, strong absorption band from 2800-3200 cm⁻¹. - N-H Stretch (Pyrazole): Broad absorption around 3100-3300 cm⁻¹. - C=N, C=C Stretch (Ring): Multiple absorptions in the 1500-1650 cm⁻¹ region. - N-H Bend (Amine): Absorption around 1600 cm⁻¹. |
| Mass Spec (ESI+) | The primary ion observed will be that of the protonated free base [M+H]⁺, corresponding to an m/z of 98.1. |
Reactivity and Chemical Behavior
The utility of (1H-pyrazol-3-yl)methanamine dihydrochloride as a building block stems from the distinct reactivity of its functional groups.
The Aminomethyl Group
In its dihydrochloride form, the primary amine is protonated (NH₃⁺) and thus non-nucleophilic. To engage in reactions such as acylation, alkylation, or reductive amination, the free base must be generated, typically by treatment with a suitable base (e.g., triethylamine, NaHCO₃, or NaOH). Once liberated, the primary amine exhibits typical nucleophilic behavior.
The Pyrazole Ring
The pyrazole ring is aromatic and generally stable, but it possesses two nitrogen atoms that can participate in reactions.[1]
-
Tautomerism: The N-unsubstituted pyrazole ring exists as a mixture of tautomers. For a 3-substituted pyrazole, this means the proton can reside on either N1 or N2, leading to 3-substituted and 5-substituted tautomers in equilibrium. This equilibrium can influence the regiochemical outcome of subsequent reactions like N-alkylation.[1]
-
N-Alkylation/N-Acylation: The pyrazole ring can be alkylated or acylated. Reaction with an electrophile often yields a mixture of N1 and N2 substituted products, with the ratio depending on the steric hindrance of the substituent at C3 and the reaction conditions.
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation), primarily at the C4 position, which is the most electron-rich.
Caption: Key reactivity pathways for the (1H-pyrazol-3-yl)methanamine scaffold.
Applications in Research and Drug Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, and 3-aminomethyl pyrazoles serve as key entry points for introducing diversity and modulating pharmacological activity.
-
Kinase Inhibitors: The pyrazole ring is a common feature in many ATP-competitive kinase inhibitors, where it can form crucial hydrogen bonds within the kinase hinge region. The aminomethyl group provides a convenient handle for adding substituents that target other regions of the ATP binding pocket or improve physicochemical properties.[2]
-
Receptor Modulators: Substituted (1H-pyrazol-3-yl)methanamine derivatives have been investigated as potent modulators of receptors. For example, specific analogs were developed as Type II calcimimetics for treating secondary hyperparathyroidism.[13]
-
Enzyme Inhibitors: Derivatives have been designed as inhibitors for various enzymes. For instance, a 1H-pyrazol-3-amine derivative was identified as a novel and selective RIPK1 inhibitor for treating inflammatory diseases.[14]
Safety and Handling
As with any laboratory chemical, proper handling of (1H-pyrazol-3-yl)methanamine dihydrochloride is essential for user safety. The information below is a summary from publicly available Safety Data Sheets (SDS).[15]
| Category | Information |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| GHS Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or chemical fume hood.[15][16] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. The compound may be hygroscopic.[15] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16] |
Trustworthiness Note: The protocols and safety information described are self-validating systems when executed correctly. Always consult the specific SDS for the material you have procured and perform a thorough risk assessment before beginning any new experimental work. Adherence to established laboratory safety practices is non-negotiable.
Conclusion
(1H-pyrazol-3-yl)methanamine dihydrochloride is a versatile and valuable reagent for chemical synthesis and drug discovery. Its predictable, yet tunable, reactivity at both the aminomethyl side chain and the pyrazole ring allows for the systematic exploration of chemical space. A firm grasp of its physicochemical properties, synthetic routes, and handling requirements, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the development of novel chemical entities.
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